molecular formula C18H30NaO3S B8730605 Sodium dodecyl benzenesulfonate

Sodium dodecyl benzenesulfonate

Cat. No. B8730605
M. Wt: 349.5 g/mol
InChI Key: GVGUFUZHNYFZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05594137

Procedure details

Take 200 ml of aqueous solution of 2.16N sulfuric acid in a round bottom flask. Dissolve in this solution 6.8 gm of sodium dodecyl benzene sulfonate (SDBS) and 1.3 gm of benzene by mild stirring. Keep the flask in a water bath maintained at temperature of 40° C. A macroemulsions of benzene in sulfuric acid is formed. To this macroemulsion, add 14.0 gm of cyclohexanone oxime and stir for 21/2 hours. Neutralize the excess acid using Whatman No. 1 filter paper to remove or recycle the the unreacted cyclohexanone oxime. Separate the organic and aqueous layers of the filtrate. Wash the aqueous layer with 3×10 ml benzene and add the benzene washing with the main organic layer. Analyze the benzene layer, the aqueous layer and the unreacted cyclohexanone oxime as obtained above by Gas Chromatography for the amount of cyclohexanone oxime, cyclohexanone and caprolactam.
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
Quantity
6.8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]1(=[N:13][OH:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.C1(S([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]CCCCCC)(=O)=[O:22])C=CC=CC=1.[Na]>S(=O)(=O)(O)O>[C:7]1(=[N:13][OH:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:1]1(=[O:22])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:25]1(=[O:24])[NH:13][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1 |f:2.3,^1:36|

Inputs

Step One
Name
aqueous solution
Quantity
200 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
C1(CCCCC1)=NO
Step Four
Name
Quantity
1.3 g
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
6.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)OCCCCCCCCCCCC.[Na]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stir for 21/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
1 filter paper
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
Separate the organic and aqueous layers of the filtrate
WASH
Type
WASH
Details
Wash the aqueous layer with 3×10 ml benzene
ADDITION
Type
ADDITION
Details
add the benzene washing with the main organic layer

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCC1)=NO
Name
Type
product
Smiles
C1(CCCCC1)=O
Name
Type
product
Smiles
C1(CCCCCN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.